NDNI hydriodide
Overview
Description
NDNI hydriodide, also known as N-n-Decylnicotinium iodide hydriodide, is a chemical compound with the empirical formula C20H36I2N2 . It has a molecular weight of 558.32 . It is a highly selective α4β2 nicotinic receptor antagonist .
Molecular Structure Analysis
The molecular structure of NDNI hydriodide is represented by the SMILES string[I-].I[H].CCCCCCCCCC[n+]1cccc(c1)[C@@H]2CCCN2C
. This string represents the structure of the molecule in a linear format, including the arrangement of atoms and any existing bonds. Physical And Chemical Properties Analysis
NDNI hydriodide is a solid substance that is light yellow in color . It is soluble in water, with a solubility of approximately 15 mg/mL .Safety And Hazards
NDNI hydriodide is classified as a non-combustible solid . It is recommended to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, immediate medical attention is required .
properties
IUPAC Name |
1-decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N2.2HI/c1-3-4-5-6-7-8-9-10-16-22-17-11-13-19(18-22)20-14-12-15-21(20)2;;/h11,13,17-18,20H,3-10,12,14-16H2,1-2H3;2*1H/q+1;;/p-1/t20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVBWSUAQNYTGZ-FJSYBICCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.I.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.I.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582030 | |
Record name | 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NDNI hydriodide | |
CAS RN |
244025-06-7 | |
Record name | 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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